(5-Methylthiophen-2-yl)-oxo-acetic acid (5-Methylthiophen-2-yl)-oxo-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14135883
InChI: InChI=1S/C7H6O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3H,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol

(5-Methylthiophen-2-yl)-oxo-acetic acid

CAS No.:

Cat. No.: VC14135883

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

(5-Methylthiophen-2-yl)-oxo-acetic acid -

Specification

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
IUPAC Name 2-(5-methylthiophen-2-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C7H6O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3H,1H3,(H,9,10)
Standard InChI Key SICWPBKIVWOWJL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(=O)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(5-Methylthiophen-2-yl)-oxo-acetic acid (C₇H₆O₃S) consists of a thiophene core with a methyl group at the 5-position and a glyoxylic acid substituent at the 2-position. The planar thiophene ring facilitates π-π interactions, while the electron-withdrawing oxo-acetic acid group enhances reactivity in nucleophilic substitutions. Key structural features include:

  • Thiophene ring: A five-membered aromatic system with sulfur at the 1-position, contributing to redox activity and metabolic stability .

  • Methyl substituent: Introduces steric bulk at the 5-position, influencing molecular packing and solubility.

  • Oxo-acetic acid moiety: Provides a carboxylic acid functional group for salt formation and hydrogen bonding, critical for biological interactions .

Spectroscopic Data

While direct spectral data for (5-Methylthiophen-2-yl)-oxo-acetic acid is limited, its ethyl ester analog (ethyl (5-methylthiophen-2-yl)(oxo)acetate, PubChem CID 13534763) exhibits characteristic peaks in NMR and IR spectra :

  • ¹H-NMR (CDCl₃): δ 7.66 (s, 1H, vinylidenic proton), 6.82 (d, 1H, thiophene-H), 2.52 (s, 3H, CH₃), 4.35 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, CH₃).

  • ¹³C-NMR: 187.2 (C=O), 165.1 (COOEt), 142.3 (thiophene-C2), 135.8 (thiophene-C5), 61.4 (OCH₂CH₃), 14.3 (CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=C thiophene).

Hydrolysis of the ester to the acid would shift the carbonyl IR peak to ~1700 cm⁻¹ (carboxylic acid C=O) and introduce a broad O-H stretch near 2500–3000 cm⁻¹ .

Synthetic Methodologies

Ester Hydrolysis

The acid is typically synthesized via saponification of its ethyl ester precursor under alkaline conditions :

  • Reagents: Ethyl (5-methylthiophen-2-yl)(oxo)acetate (1 eq), NaOH (2 eq), H₂O/EtOH (1:1).

  • Procedure: Reflux the ester with NaOH at 80°C for 4–6 hours, followed by acidification with HCl to pH 2–3.

  • Yield: ~85–90% after recrystallization from ethanol/water.

Direct Synthesis from Thiophene Derivatives

Alternative routes involve Friedel-Crafts acylation of 2-methylthiophene with oxalyl chloride, though this method risks over-acylation and requires strict temperature control :

2-Methylthiophene+ClCOCOClAlCl3,05C(5-Methylthiophen-2-yl)-oxo-acetyl chlorideH2OAcid\text{2-Methylthiophene} + \text{ClCOCOCl} \xrightarrow{\text{AlCl}_3, 0–5^\circ \text{C}} \text{(5-Methylthiophen-2-yl)-oxo-acetyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{Acid}

This pathway achieves moderate yields (50–60%) due to competing side reactions.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₆O₃S
Molecular Weight170.18 g/mol
Melting Point158–160°C (decomposes)
SolubilitySlightly soluble in water (2.1 g/L at 25°C), soluble in ethanol, DMSO
pKa2.8 (carboxylic acid), 9.4 (enolic OH)
LogP (Octanol-Water)1.2

Biological Activity and Applications

Monoamine Oxidase (MAO) Inhibition

Structural analogs bearing thiophene-oxo-acetic acid motifs demonstrate MAO-B inhibitory activity (IC₅₀ 0.9–1.2 μM), comparable to rasagiline (IC₅₀ 0.4 μM) . This suggests potential in Parkinson’s disease therapy by reducing dopamine degradation and oxidative stress.

ParameterRecommendation
Storage Temperature2–8°C (desiccated)
StabilityStable for 24 months under inert atmosphere
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation)
Personal Protective EquipmentGloves, goggles, lab coat

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